2-Ethyl-5-fluoro-3-methyl-4-nitro-1H-indole
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Overview
Description
2-Ethyl-5-fluoro-3-methyl-4-nitro-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. They exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 2-Ethyl-5-fluoro-3-methyl-4-nitro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-Ethyl-5-fluoro-3-methyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include methanesulfonic acid, toluene, and various catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethyl-5-fluoro-3-methyl-4-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoro-3-methyl-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Ethyl-5-fluoro-3-methyl-4-nitro-1H-indole can be compared with other indole derivatives, such as:
5-Fluoro-3-methyl-1H-indole: Lacks the nitro and ethyl groups, leading to different chemical and biological properties.
2-Ethyl-3-methyl-4-nitro-1H-indole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11FN2O2 |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-ethyl-5-fluoro-3-methyl-4-nitro-1H-indole |
InChI |
InChI=1S/C11H11FN2O2/c1-3-8-6(2)10-9(13-8)5-4-7(12)11(10)14(15)16/h4-5,13H,3H2,1-2H3 |
InChI Key |
XIXOPAQWLWEMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2[N+](=O)[O-])F)C |
Origin of Product |
United States |
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